molecular formula C23H29N5O2 B2810078 7-(4-butylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-97-2

7-(4-butylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2810078
CAS RN: 1040648-97-2
M. Wt: 407.518
InChI Key: NCMCCQGYCAOLBK-UHFFFAOYSA-N
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Description

7-(4-butylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.518. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Abd and Awas (2008) detailed the synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters, showcasing the potential of similar compounds in increasing the reactivity of enzymes like cellobiase. This indicates the relevance of such compounds in enzymatic activity enhancement (Abd & Awas, 2008).
  • Platonova, Mazhukina, and Fedotova (2015) conducted a study on the crystal structure of a similar molecule, contributing to the understanding of the structural features of these compounds, which can be vital for their application in various chemical processes (Platonova, Mazhukina, & Fedotova, 2015).

Biological and Medicinal Applications

  • Rahmouni et al. (2016) synthesized a novel series of Pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This highlights the therapeutic applications of such compounds in the treatment of cancer and inflammation (Rahmouni et al., 2016).
  • Another study by Arbačiauskienė et al. (2011) explored the use of similar compounds in the synthesis of condensed pyrazoles, which could have implications in pharmaceutical research and development (Arbačiauskienė et al., 2011).

Chemical Reactivity and Applications

  • Gubaidullin et al. (2014) studied the tautomerism of Aza heterocycles, revealing insights into the stability and reactivity of such compounds in different conditions, which is crucial for their application in chemical synthesis (Gubaidullin et al., 2014).
  • Research by Rahmouni, Romdhane, and Said (2014) on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition further underscores the chemical versatility of these compounds (Rahmouni, Romdhane, & Said, 2014).

properties

IUPAC Name

7-(4-butylpiperazine-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-3-5-11-26-12-14-27(15-13-26)22(29)19-16-25(4-2)17-20-21(19)24-28(23(20)30)18-9-7-6-8-10-18/h6-10,16-17H,3-5,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMCCQGYCAOLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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